![molecular formula C7H5ClN2 B1280434 6-Chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 55052-27-2](/img/structure/B1280434.png)
6-Chloro-1H-pyrrolo[2,3-B]pyridine
概述
描述
6-Chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization using a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
科学研究应用
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent activity against FGFRs, making them promising candidates for cancer therapy. For instance, studies have shown that certain derivatives demonstrate low nanomolar IC50 values against FGFR1, 2, and 3. Specifically, compound 4h has shown significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro.
Antimicrobial Activity
6-Chloro-1H-pyrrolo[2,3-B]pyridine derivatives have also been evaluated for their antimicrobial properties. One study reported effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values below 0.15 µM, suggesting strong potential as anti-tubercular agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models by modulating inflammatory pathways and reducing cytokine production. This suggests its utility in treating inflammatory diseases.
Case Study 1: FGFR Inhibition
A notable study highlighted the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives where compound 4h was recognized for its potent FGFR inhibitory activity. In vitro assays indicated significant inhibition of breast cancer cell lines (4T1), showcasing its potential as an anticancer therapeutic agent.
Case Study 2: Antimycobacterial Activity
Another investigation focused on the antimycobacterial activity of several pyrrolo[2,3-b]pyridine derivatives. The results indicated that specific esters exhibited excellent activity against Mycobacterium tuberculosis, reinforcing the compound's potential as a novel anti-tubercular agent.
作用机制
The mechanism of action of 6-Chloro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
相似化合物的比较
1H-pyrrolo[2,3-B]pyridine: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
6-Bromo-1H-pyrrolo[2,3-B]pyridine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological properties.
6-Fluoro-1H-pyrrolo[2,3-B]pyridine: Contains a fluorine atom, which can influence its pharmacokinetic properties
Uniqueness: 6-Chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
生物活性
6-Chloro-1H-pyrrolo[2,3-B]pyridine is a member of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis.
The primary mechanism of action for this compound involves its interaction with FGFRs. By inhibiting these receptors, the compound disrupts the FGFR signaling pathway, which is implicated in tumorigenesis and other pathological conditions. This inhibition leads to:
- Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell proliferation in various cancer cell lines.
- Induction of Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways.
This compound interacts with several enzymes, particularly kinases and oxidoreductases. Key biochemical properties include:
- Enzyme Interaction : The compound binds to the active sites of enzymes, leading to either inhibition or activation. For instance, it forms hydrogen bonds with specific amino acids in the active site of kinases, inhibiting their activity.
- Cellular Effects : It modulates various signaling pathways such as MAPK/ERK, influencing gene expression and cellular metabolism.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against FGFRs:
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
This compound | 7 | 9 | 25 |
This data indicates that the compound is a strong inhibitor of FGFRs, making it a promising candidate for cancer therapy targeting these receptors .
Animal Models
Dosage studies in animal models reveal that:
- Low Doses : Minimal toxic effects while modulating specific biochemical pathways.
- Higher Doses : Increased efficacy in inhibiting tumor growth but with a corresponding rise in toxicity.
These findings suggest a dose-dependent relationship where careful dosage can maximize therapeutic benefits while minimizing adverse effects .
Case Studies
Recent investigations have highlighted the compound's potential in treating various cancers:
- Breast Cancer Models :
- Glioma Activity :
常见问题
Basic Research Questions
Q. What are common synthetic routes for preparing 6-Chloro-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : A key synthesis involves the use of sodium hydride (NaH) and 4-methoxybenzyl chloride in DMF at 0°C under nitrogen, followed by gradual warming to ambient temperature. This method achieves regioselective substitution at the 1-position of the pyrrolopyridine core . Another approach includes palladium-catalyzed cross-coupling reactions or halogenation of precursor molecules, such as 1H-pyrrolo[2,3-b]pyridine N-oxide, to introduce the chloro substituent at the 6-position .
Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?
- Methodological Answer : High-resolution NMR is critical for confirming regiochemistry and substitution patterns, particularly coupling constants (e.g., for aromatic protons). Mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction provides unambiguous structural confirmation of the fused bicyclic system and chloro placement. For example, multipole refinement of X-ray data at 100 K revealed covalent bonding topology and intermolecular hydrogen bonds in related analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer : Yield optimization often involves temperature control (e.g., 0°C for deprotonation steps to minimize side reactions) and reagent stoichiometry. For instance, using a 1.5:1 molar ratio of NaH to substrate in DMF enhances regioselectivity during alkylation . Catalytic systems like Pd(PPh) in dioxane/water mixtures (105°C) improve cross-coupling efficiency for boronic acid derivatives .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological activity of this compound-based inhibitors?
- Methodological Answer : SAR studies focus on substituents at the 3-, 4-, and 5-positions. For example:
- 5-Position : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) improves FGFR1 inhibition (IC = 7 nM) by interacting with Gly485 .
- 3-Position : Aryl boronic acid groups enable Suzuki coupling for library diversification, while chloro or cyano groups enhance metabolic stability .
- 1-Position : Bulky substituents (e.g., 4-methoxybenzyl) modulate solubility and target engagement .
Q. How do computational methods such as DFT contribute to understanding the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the BLYP level calculates frontier molecular orbitals (HOMO-LUMO gap = 3.59 eV), predicting kinetic stability and charge distribution. Topological analysis of experimental X-ray data identifies covalent bond critical points (electron density: 2.07–2.74 e Å) and hydrogen bond networks (N–H⋯N and C–H⋯Cl), guiding synthetic modifications for improved crystallinity or solubility .
Q. What experimental approaches are used to resolve contradictions in biological activity data reported for this compound derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., FGFR1 vs. FGFR4 inhibition) are addressed by:
- Assay standardization : Using identical cell lines (e.g., Ba/F3-TEL-FGFR1 vs. HEK293) and ATP concentrations to minimize variability .
- Structural validation : Co-crystallization with targets (e.g., FGFR1 kinase domain) confirms binding modes and identifies off-target interactions .
- Proteomic profiling : Broad kinase screens (e.g., Eurofins KinaseProfiler) assess selectivity against CLK1 or JAK3 to explain divergent pharmacological outcomes .
属性
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCOSIUAQUDGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462909 | |
Record name | 6-Chloro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-27-2 | |
Record name | 6-Chloro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。